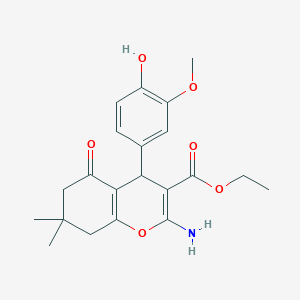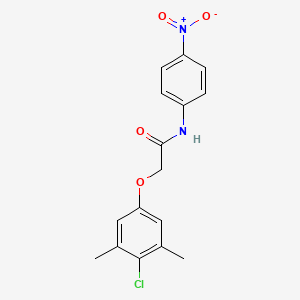![molecular formula C21H22O3 B4897000 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4897000.png)
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as MMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMNP is a naphthalene derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not fully understood. However, studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can interact with various proteins and enzymes in cells, leading to changes in cellular signaling pathways. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Biochemical and Physiological Effects:
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can induce apoptosis, a type of programmed cell death, in cancer cells. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to inhibit the growth and proliferation of cancer cells. In vivo studies have shown that 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can improve cognitive function in animal models of Alzheimer's disease. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in vitro and in vivo. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is not very water-soluble, which can make it challenging to use in aqueous environments. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is also relatively unstable, which can make it difficult to store and handle.
未来方向
There are several future directions for research on 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based materials for use in organic electronics. Another area of research is the development of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene-based therapeutics for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its potential applications in other fields, such as material science and biotechnology.
Conclusion:
In conclusion, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, and it has been extensively studied for its potential applications in material science, organic electronics, and biomedical research. 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have various biochemical and physiological effects, and it has several advantages as a research tool. However, there are also some limitations to using 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene in lab experiments. Further research is needed to fully understand the potential of 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene and its future applications.
合成方法
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, Sonogashira coupling reaction, and Heck reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. This method involves the reaction of 2-bromonaphthalene with 3-(2-methoxy-4-methylphenoxy)propylboronic acid in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
科学研究应用
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and biomedical research. In material science, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). In biomedical research, 2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been studied for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
2-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-16-8-11-20(21(14-16)22-2)24-13-5-12-23-19-10-9-17-6-3-4-7-18(17)15-19/h3-4,6-11,14-15H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLLGWRAMNQZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxy-4-methylphenoxy)propoxy]naphthalene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-ethyl-3-{[methyl(phenyl)amino]sulfonyl}benzamide](/img/structure/B4896953.png)
![3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)

![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4896979.png)
![N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B4896990.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-bromo-1-naphthamide](/img/structure/B4897010.png)
![[3-acetyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4897012.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclohexanecarboxamide](/img/structure/B4897025.png)